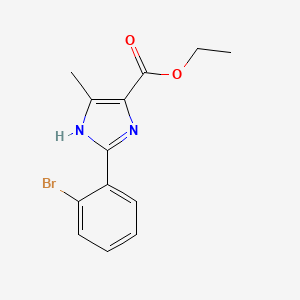

Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H13BrN2O2 |

|---|---|

Molecular Weight |

309.16 g/mol |

IUPAC Name |

ethyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,16) |

InChI Key |

XUHHBQIYHHQSBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: This can be achieved through the reaction of a suitable aldehyde with an amine and a nitrile under acidic conditions.

Esterification: The carboxylate group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazole ring.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include dehalogenated compounds.

Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The bromophenyl group can participate in halogen bonding, affecting molecular recognition processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

- Core Structure : Benzo[d]imidazole (fused benzene-imidazole ring) vs. simple imidazole in the target compound.

- Substituents :

- 1-Butyl group (position 1).

- 2-(2-hydroxy-4-methoxyphenyl) group (position 2).

- Ethyl ester (position 5).

- The hydroxyl and methoxy groups introduce hydrogen-bonding capabilities, improving solubility in polar solvents .

Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (CAS: 1566317-81-4)

- Substituents :

- Bromine at position 2 (vs. 2-bromophenyl in the target compound).

- Ethyl group at position 1.

- Methyl group at position 5.

- Key Differences : The absence of an aromatic phenyl ring reduces steric bulk and electronic conjugation. This may lower lipophilicity and alter reactivity in substitution reactions .

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

- Core Structure : Benzimidazole with a 4-bromophenyl substituent (position 2) and a propyl-linked imidazole side chain (position 1).

- Key Differences: The 4-bromophenyl group (vs. The flexible propyl-imidazole side chain may enhance solubility or enable supramolecular assembly .

Pharmacologically Active Imidazole Derivatives

TCV-116 (Prodrug of CV-11974)

- Structure : Benzimidazole core with tetrazole and biphenyl groups.

- Activity : Potent angiotensin II receptor antagonist (ED25 = 0.68 mg/kg in hypertensive rats).

- Key Differences: The tetrazole group enhances hydrogen-bonding and ionic interactions with receptors, contributing to high pharmacological potency.

RNH-6270 (Clarke’s Analysis of Drugs and Poisons)

- Structure : Imidazole-4-carboxylic acid derivative with a tetrazole-containing biphenyl system.

- Key Differences : The carboxylic acid and tetrazole groups improve water solubility and receptor affinity compared to the ester group in the target compound .

Substituent Effects on Physicochemical Properties

Crystallographic and Hydrogen-Bonding Comparisons

- Target Compound: No crystallographic data provided in evidence. However, bromine’s polarizability may promote halogen bonding in crystal packing.

- Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : Likely exhibits complex hydrogen-bonding networks (hydroxyl and methoxy groups), as analyzed via graph set theory (see ) .

- SHELX Applications : Widely used for refining imidazole derivatives (e.g., ’s compound), suggesting similar methodologies could resolve the target compound’s structure .

Biological Activity

Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate, also known as Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | 233.06 g/mol |

| CAS Number | 95470-42-1 |

| Appearance | Colorless to off-white solid |

| Purity | ≥ 97% (HPLC) |

Synthesis

The synthesis of this compound typically involves:

- Bromination : The precursor imidazole compound undergoes bromination at the 2-position.

- Esterification : The resulting bromo compound is then esterified with ethanol under acidic conditions.

This method ensures a high yield and purity of the final product, which can be further purified using techniques such as recrystallization or chromatography .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against HIV. In a study evaluating various compounds for their ability to disrupt the interaction between HIV integrase and LEDGF/p75, this compound demonstrated an inhibition rate exceeding the threshold of 50%, indicating its potential as an antiviral agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that derivatives of imidazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. Notably, it has shown promise against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with significant antiproliferative effects observed .

The biological activity of this compound is attributed to its ability to inhibit specific protein interactions essential for viral replication and tumor growth. The presence of the bromine atom enhances the compound's reactivity and binding affinity to target proteins, which is crucial for its pharmacological effects .

Study on Antiviral Efficacy

In a recent study published in ACS Omega, researchers synthesized a series of imidazole derivatives and tested their efficacy in inhibiting HIV integrase. This compound was among the compounds that exhibited over 60% inhibition in viral replication assays .

Anticancer Research

A comprehensive evaluation of various imidazole derivatives for anticancer activity revealed that those with bromine substituents showed enhanced cytotoxicity against multiple cancer cell lines. This compound was identified as one of the most potent candidates, particularly effective in inhibiting cell proliferation in vitro .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(2-bromophenyl)-4-methyl-1H-imidazole-5-carboxylate, and how are key intermediates validated?

The compound is typically synthesized via multi-step reactions involving imidazole ring formation, bromophenyl substitution, and esterification. For example, alkylation of imidazole precursors (e.g., 2-bromophenyl derivatives) followed by carboxylation using ethyl chloroformate is common. Key intermediates should be validated using ¹H/¹³C NMR to confirm regioselectivity and HPLC (≥98% purity thresholds) to ensure absence of side products . X-ray crystallography (e.g., SHELXL refinement) can resolve structural ambiguities in intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing 1H-imidazole tautomers) .

- FTIR : For identifying carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

- HPLC : To quantify purity and detect impurities (e.g., ethyl ester hydrolysis products) using pharmacopeial-grade reference standards .

- X-ray crystallography : For unambiguous confirmation of molecular geometry and hydrogen bonding patterns .

Q. How do the electronic effects of the 2-bromophenyl group influence the compound’s reactivity?

The electron-withdrawing bromine atom stabilizes the imidazole ring via resonance, reducing electrophilic substitution at the 4-methyl position. This enhances stability during esterification but may slow nucleophilic attacks at the carboxylate group. Computational studies (DFT) or Hammett substituent constants (σ) can predict reactivity trends .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Yield optimization strategies include:

- Catalyst screening : Using Pd-based catalysts for Suzuki-Miyaura coupling of bromophenyl groups (e.g., 70–85% yields reported in analogous imidazole syntheses) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to prevent hydrolysis .

- Purification : Gradient HPLC with C18 columns resolves closely eluting impurities (e.g., de-esterified byproducts) .

Q. What methodologies resolve contradictions in reported spectral data or crystallographic parameters?

Discrepancies in melting points or NMR shifts often arise from polymorphic forms or solvent residues. To address this:

Q. How do hydrogen bonding networks in the crystal lattice affect the compound’s physicochemical properties?

Graph set analysis (e.g., Etter’s rules) reveals that N-H···O and C-H···Br interactions stabilize the lattice, increasing melting points and reducing solubility in non-polar solvents. These patterns are critical for predicting dissolution rates in formulation studies .

Q. What strategies mitigate impurities like 1H-imidazole tautomers or dehalogenated byproducts?

- Tautomer control : Low-temperature crystallization (<0°C) favors the 1H-imidazole form over 3H-tautomers .

- Byproduct suppression : Additives like silver nitrate trap free bromide ions, preventing debromination during synthesis .

- Impurity profiling : LC-MS identifies trace halogenated byproducts (e.g., 2-phenyl derivatives) using EP/ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.